molecular formula C25H25FN4O2S B2668572 N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115338-49-2

N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2668572
CAS No.: 1115338-49-2
M. Wt: 464.56
InChI Key: UDYQPURLBWRLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a pyrrolo[3,2-d]pyrimidin core, a sulfanyl acetamide linker, and substituted aromatic groups. Its structure includes a 3-fluoro-4-methylphenyl moiety attached via an acetamide group and a 5-methyl-4-oxo-7-phenyl-3-(propan-2-yl) substituent on the pyrrolopyrimidine scaffold. Such compounds are typically explored for pharmacological activities, including kinase inhibition or antimicrobial effects, though specific bioactivity data for this molecule require further experimental validation.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2S/c1-15(2)30-24(32)23-22(19(13-29(23)4)17-8-6-5-7-9-17)28-25(30)33-14-21(31)27-18-11-10-16(3)20(26)12-18/h5-13,15H,14H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYQPURLBWRLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step may involve cyclization reactions using appropriate precursors.

    Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Acetamide Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Its structure suggests it may inhibit viral replication by targeting specific viral proteins or pathways. For instance, compounds with similar pyrrolo[3,2-d]pyrimidine scaffolds have been shown to exhibit antiviral activity against various viruses by disrupting their life cycles. The mechanism often involves interference with viral entry or replication processes within host cells, making it a candidate for further exploration in antiviral drug development .

Anticancer Properties

The compound's structural components are reminiscent of known anticancer agents that target specific pathways involved in tumor growth and proliferation. Pyrido[2,3-d]pyrimidines have been documented to interact with the ephrin receptor family, which is overexpressed in certain cancers. By inhibiting these receptors, the compound could potentially reduce tumor growth and metastasis. The specific modifications in its structure may enhance its bioavailability and efficacy compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is crucial for optimizing its therapeutic potential. The following table summarizes key structural features that influence its biological activity:

Structural Feature Impact on Activity
Fluoro group at position 3Enhances lipophilicity and cellular uptake
Methyl group at position 4Potentially increases binding affinity to target proteins
Pyrrolo[3,2-d]pyrimidine coreProvides a scaffold for interaction with biological targets
Sulfanyl moietyMay enhance solubility and stability of the compound

Case Study: Antiviral Efficacy

In a study examining derivatives of pyrrolo[3,2-d]pyrimidine compounds, several were found to exhibit potent antiviral activity against respiratory syncytial virus (RSV). The study demonstrated that modifications similar to those present in this compound significantly increased the compounds' effectiveness against viral replication in vitro .

Case Study: Anticancer Activity

A recent investigation into pyrido[2,3-d]pyrimidine derivatives revealed promising results in inhibiting cancer cell lines associated with breast and lung cancer. The study indicated that compounds with structural similarities to this compound showed enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This underscores the compound's potential as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The target compound shares structural motifs with several classes of bioactive molecules:

  • Pyrrolo/Pyrazolo-Pyrimidine Cores : Compounds like the pyrazolo[3,4-d]pyrimidine derivative in feature a related heterocyclic core. Substitutions on the core (e.g., 3-(propan-2-yl) vs. 4-oxo groups) influence solubility and target binding. For example, the pyrazolo[3,4-d]pyrimidine analogue in exhibits a melting point of 302–304°C and a molecular mass of 571.198 g/mol, suggesting high stability .
  • Sulfanyl Acetamide Linkers : lists compounds with sulfanyl acetamide groups, such as N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The electronegativity of substituents (e.g., 3-fluoro-4-methylphenyl vs. 3-chloro-4-fluorophenyl) modulates electronic effects and hydrophobicity, impacting pharmacokinetics .

Physicochemical Properties

Table 1 compares key properties of the target compound and analogues:

Property Target Compound Pyrazolo[3,4-d]pyrimidine (Example 83) N-(3-chloro-4-fluorophenyl) Analogue
Core Structure Pyrrolo[3,2-d]pyrimidin Pyrazolo[3,4-d]pyrimidine Triazole
Molecular Mass (g/mol) ~550 (estimated) 571.198 465.3 (for 465514-28-7)
Melting Point (°C) Not reported 302–304 Not reported
Key Substituents 3-(propan-2-yl), 7-phenyl 3-fluorophenyl, chromen-4-one 4-ethyl, pyridin-2-yl

Pharmacological Implications

  • Bioisosteric Replacements : Fluorine and methyl groups (as in the 3-fluoro-4-methylphenyl group) are common bioisosteres that enhance metabolic stability and binding affinity. For instance, fluorinated aromatics in and improve compound lipophilicity and target engagement .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FN3O3SC_{26}H_{24}FN_3O_3S with a molecular weight of approximately 509.63 g/mol. The structure features several functional groups that contribute to its biological properties, including a pyrrolo[3,2-d]pyrimidine moiety known for its pharmacological significance.

Research indicates that compounds containing pyrrolo[3,2-d]pyrimidine structures often exhibit inhibitory effects on various biological targets such as:

  • Dihydrofolate reductase (DHFR) : Essential for DNA synthesis and cell replication; inhibition can lead to antitumor effects.
  • Tyrosine kinases : Implicated in signaling pathways related to cell growth and proliferation.

The presence of the fluorine atom in the compound enhances its lipophilicity, potentially improving cellular uptake and bioavailability. Docking studies suggest that the compound may interact with target proteins through hydrogen bonding and hydrophobic interactions, which are critical for its biological activity .

Antitumor Activity

Studies have demonstrated that similar pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. For instance:

  • Piritrexim , a related compound, has shown efficacy against various cancers by inhibiting DHFR. This suggests that this compound may possess similar properties .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer’s. Preliminary data suggest that it may exhibit dual inhibitory effects against these enzymes .

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of similar pyrrolo[3,2-d]pyrimidine derivatives on cancer cell lines. Results indicated a dose-dependent response with IC50 values indicating significant potency against specific types of cancer cells.
  • Animal Models : In vivo studies using mouse models have shown promising results in tumor reduction when treated with compounds structurally related to this compound.

Data Table: Summary of Biological Activities

Activity TypeTargetResultReference
AntitumorDHFRSignificant inhibition
Cholinesterase InhibitionAChE/BChEDual inhibitory effect
CytotoxicityCancer Cell LinesDose-dependent response

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.